molecular formula C18H23BrN2O B15044343 3-(4-Bromophenyl)-5-(4-butylcyclohexyl)-1,2,4-oxadiazole

3-(4-Bromophenyl)-5-(4-butylcyclohexyl)-1,2,4-oxadiazole

Cat. No.: B15044343
M. Wt: 363.3 g/mol
InChI Key: PHNZIBKFJKUYEE-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-(4-butylcyclohexyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group and a butylcyclohexyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-(4-butylcyclohexyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with 4-butylcyclohexanone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-(4-butylcyclohexyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions with other unsaturated compounds, forming larger ring systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Cycloaddition Reactions: Catalysts such as copper(I) iodide (CuI) or palladium(II) acetate (Pd(OAc)2) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxadiazole derivatives.

Scientific Research Applications

3-(4-Bromophenyl)-5-(4-butylcyclohexyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-(4-butylcyclohexyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity. The bromophenyl and butylcyclohexyl groups can enhance its lipophilicity and membrane permeability, facilitating its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-5-(4-butylcyclohexyl)-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine.

    3-(4-Methylphenyl)-5-(4-butylcyclohexyl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of bromine.

    3-(4-Fluorophenyl)-5-(4-butylcyclohexyl)-1,2,4-oxadiazole: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 3-(4-Bromophenyl)-5-(4-butylcyclohexyl)-1,2,4-oxadiazole imparts unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C18H23BrN2O

Molecular Weight

363.3 g/mol

IUPAC Name

3-(4-bromophenyl)-5-(4-butylcyclohexyl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H23BrN2O/c1-2-3-4-13-5-7-15(8-6-13)18-20-17(21-22-18)14-9-11-16(19)12-10-14/h9-13,15H,2-8H2,1H3

InChI Key

PHNZIBKFJKUYEE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)Br

Origin of Product

United States

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